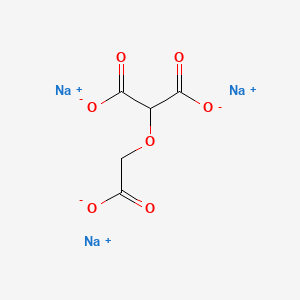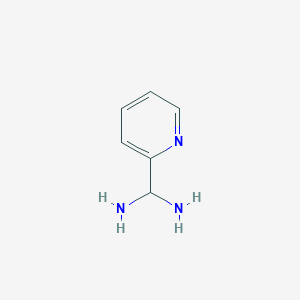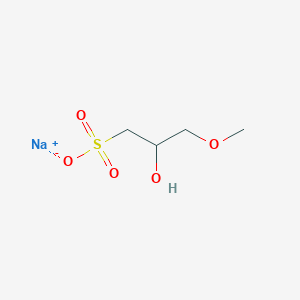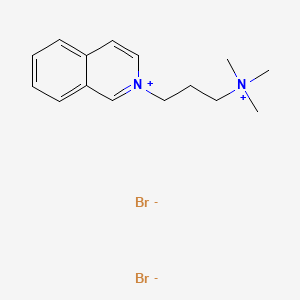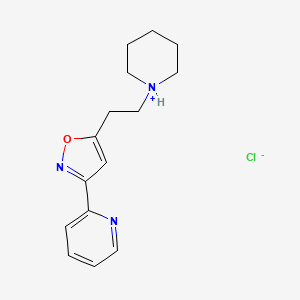
3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyridine ring, a piperidine ring, and an isoxazole ring, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridylhydrazine with ethyl acetoacetate to form the isoxazole ring. This intermediate is then reacted with 2-chloroethylpiperidine under basic conditions to introduce the piperidinoethyl group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
- N-(1-methyl-2-piperidinoethyl)-N-(2-pyridyl)propionamide fumarate
- Propiram fumarate
- Algeril
Uniqueness
3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of potency, selectivity, and versatility in various applications.
属性
CAS 编号 |
2148-68-7 |
|---|---|
分子式 |
C15H20ClN3O |
分子量 |
293.79 g/mol |
IUPAC 名称 |
5-(2-piperidin-1-ium-1-ylethyl)-3-pyridin-2-yl-1,2-oxazole;chloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-4-9-18(10-5-1)11-7-13-12-15(17-19-13)14-6-2-3-8-16-14;/h2-3,6,8,12H,1,4-5,7,9-11H2;1H |
InChI 键 |
ROSWHGYZHKEBCH-UHFFFAOYSA-N |
规范 SMILES |
C1CC[NH+](CC1)CCC2=CC(=NO2)C3=CC=CC=N3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)
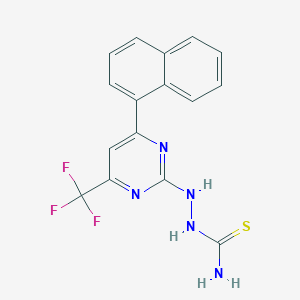
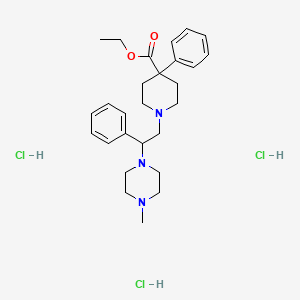

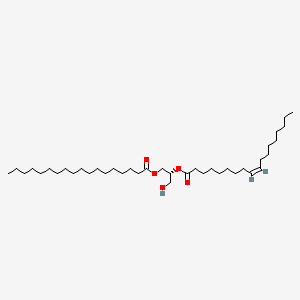

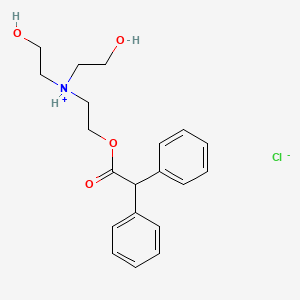
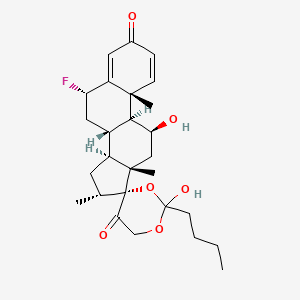
![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)
